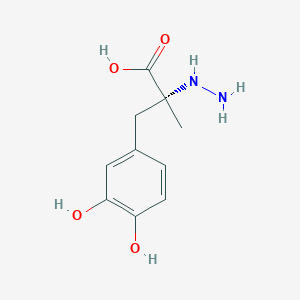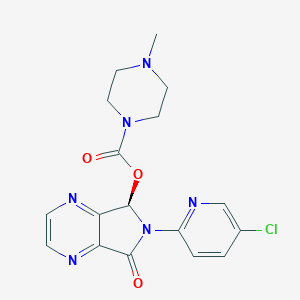
1-(3-Bromopropyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-(3-Bromopropyl)quinolin-2(1H)-one has various scientific research applications. It has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new materials for electronic and optoelectronic devices.
Mechanism Of Action
The mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
1-(3-Bromopropyl)quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(3-Bromopropyl)quinolin-2(1H)-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain enzymes and proteins, making it a valuable tool in the study of various diseases. However, one of the limitations of using 1-(3-Bromopropyl)quinolin-2(1H)-one is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are several future directions for the research and development of 1-(3-Bromopropyl)quinolin-2(1H)-one. One direction is the development of new drugs for the treatment of various diseases. Another direction is the development of new materials for electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one and to explore its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 1-(3-Bromopropyl)quinolin-2(1H)-one involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzophenone with sodium ethoxide to produce 2-ethoxybenzophenone. The second step involves the reaction of 2-ethoxybenzophenone with propyl bromide to produce 1-(3-Bromopropyl)benzophenone. The final step involves the reaction of 1-(3-Bromopropyl)benzophenone with ammonium acetate to produce 1-(3-Bromopropyl)quinolin-2(1H)-one.
properties
CAS RN |
145798-60-3 |
|---|---|
Product Name |
1-(3-Bromopropyl)quinolin-2(1H)-one |
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
1-(3-bromopropyl)quinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |
InChI Key |
SXMLJMMMVRHAFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |
synonyms |
2(1H)-Quinolinone,1-(3-bromopropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)



![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


